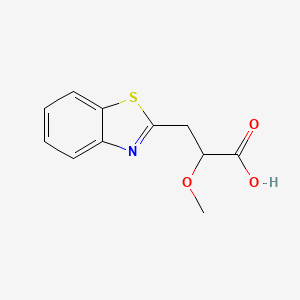

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid

Description

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-2-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-8(11(13)14)6-10-12-7-4-2-3-5-9(7)16-10/h2-5,8H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRYELDXMWHXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NC2=CC=CC=C2S1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with an aldehyde in the presence of a catalyst such as piperidine in ethanol . The reaction mixture is stirred at an elevated temperature to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient processes such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In medicinal applications, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

2-Phenylbenzothiazole: Known for its anticancer properties.

2-Aminobenzothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.

Benzothiazole-2-thiol: Exhibits antimicrobial and antioxidant activities.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various pathogens, including mycobacteria and cancer cells. This article explores its biological properties, mechanisms of action, and potential applications based on a review of current literature.

Target of Action

The primary target of this compound is the mycobacterial mycolic acid transporter, specifically MmpL3. This enzyme is crucial for the transport of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 leads to a disruption in mycolic acid biosynthesis, ultimately affecting the survival and pathogenicity of mycobacteria.

Mode of Action

Upon interaction with MmpL3, this compound inhibits its function. This inhibition results in a significant reduction in the proliferation of mycobacteria, showcasing its potential as an antimicrobial agent.

The compound exhibits a favorable pharmacokinetic profile characterized by good water solubility, which suggests it may have enhanced bioavailability when administered. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial and anticancer properties. The compound has shown promising results in laboratory settings against various bacterial strains and cancer cell lines.

Table 1: Antimicrobial Activity Overview

| Compound | Target Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | M. tuberculosis | TBD | Antimycobacterial |

| Benzothiazole Derivative A | Bacillus subtilis | 12 | Antibacterial |

| Benzothiazole Derivative B | Staphylococcus aureus | 25 | Antibacterial |

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in various cancer cell lines while exhibiting lower toxicity to normal cells. For instance, compounds based on the benzothiazole framework have shown cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .

Case Studies

Case Study 1: Inhibition of Mycobacterial Growth

A study demonstrated that treatment with this compound resulted in a significant decrease in the survival rate of M. tuberculosis cultures compared to untreated controls. The compound's ability to inhibit MmpL3 was confirmed through biochemical assays that measured mycolic acid levels in treated versus untreated cultures.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays showed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines were determined, revealing effective concentrations that induced cell death without significant toxicity to non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1,3-benzothiazol-2-yl)-2-methoxypropanoic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis of benzothiazole derivatives often involves condensation reactions between substituted thioamides and α-keto acids. For example, analogous compounds like 3-[(1,3-benzothiazol-2-yl)amino]propanoic acid hydrochloride () are synthesized via cyclization of β-alanine derivatives with thioureas. Reaction parameters such as solvent choice (e.g., ethanol or acetic acid), temperature (reflux conditions), and stoichiometric ratios must be optimized to minimize side products like over-oxidized thiazoles. Recrystallization in acetic acid/water mixtures is commonly employed for purification .

Q. How can crystallographic techniques resolve the molecular structure of this compound, and what software tools are validated for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is the gold standard. SHELX programs are robust for small-molecule crystallography, handling twinned data and high-resolution refinement . ORTEP-III with a GUI ( ) can visualize thermal ellipsoids and hydrogen-bonding networks. For macromolecular interactions (e.g., HDAC6 binding in ), SHELXPRO interfaces with refinement pipelines.

Q. What spectroscopic and chromatographic methods are suitable for characterizing purity and functional groups?

- Methodology :

- NMR : H and C NMR to confirm methoxy (-OCH) and benzothiazole proton environments.

- HPLC-MS : Reverse-phase HPLC with UV detection (λ ~270 nm for benzothiazole absorption) coupled with ESI-MS for molecular ion verification.

- FT-IR : Peaks at ~1680 cm (carboxylic acid C=O) and 1250 cm (C-O-C methoxy stretch) .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy group influence intermolecular interactions in crystal packing?

- Methodology : Graph set analysis ( ) can classify hydrogen-bonding motifs (e.g., R(8) dimers between carboxylic acids). The methoxy group’s electron-donating nature may alter π-π stacking of the benzothiazole ring. Comparative studies with analogs like 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid () reveal how substituents modulate lattice energies and solubility .

Q. What experimental strategies address contradictions in reported bioactivity data for benzothiazole derivatives?

- Methodology :

- Dose-response validation : Replicate assays under standardized conditions (e.g., HDAC6 inhibition in ).

- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity.

- Structural analogs : Compare with 3-(1,3-thiazol-4-yl)prop-2-enoic acid () to isolate the role of the methoxy group .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like HDAC6?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the crystal structure of HDAC6 bound to 3-(1,3-benzothiazol-2-yl)propanoic acid (PDB: 6CEF, ). Focus on hydrophobic interactions between the benzothiazole ring and the zinc-finger domain, and hydrogen bonds involving the carboxylic acid .

Q. What are the challenges in refining disordered solvent molecules or flexible side chains in crystallographic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.